
3-Chloro-1H-indazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1H-indazole-4-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a chlorine atom at the 3rd position and a carboxylic acid group at the 4th position of the indazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 3-chloro-1H-indazole, followed by carboxylation to introduce the carboxylic acid group at the 4th position .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. This may involve the use of catalysts, such as copper or palladium, to facilitate the cyclization and carboxylation reactions. Additionally, solvent-free or green chemistry approaches are explored to minimize environmental impact .
化学反应分析
Types of Reactions
3-Chloro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3rd position can be substituted by nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 3-substituted indazole derivatives.
Esterification: Formation of esters of this compound.
Reduction: Formation of 3-chloro-1H-indazole-4-methanol or 3-chloro-1H-indazole-4-amine.
科学研究应用
3-Chloro-1H-indazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators for studying biological pathways.
Material Science: It is employed in the synthesis of coordination polymers and other advanced materials with unique properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
作用机制
The mechanism of action of 3-Chloro-1H-indazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor or receptor modulator. The chlorine atom and carboxylic acid group play crucial roles in binding to the active sites of target enzymes or receptors, thereby modulating their activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets enhances its efficacy .
相似化合物的比较
Similar Compounds
1H-Indazole-4-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.
3-Bromo-1H-indazole-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical properties and applications.
3-Methyl-1H-indazole-4-carboxylic acid: Contains a methyl group at the 3rd position, affecting its steric and electronic properties.
Uniqueness
3-Chloro-1H-indazole-4-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and its ability to interact with biological targets. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .
属性
IUPAC Name |
3-chloro-2H-indazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIFAKZUEMIRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

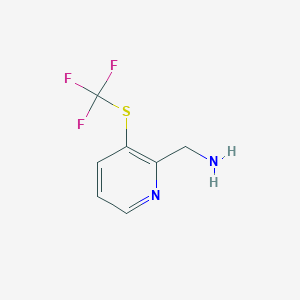

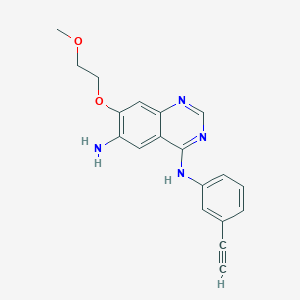
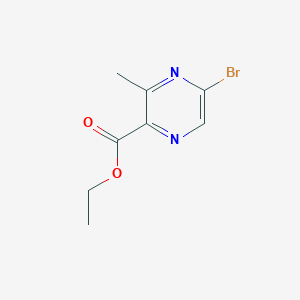
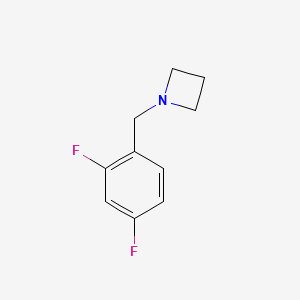


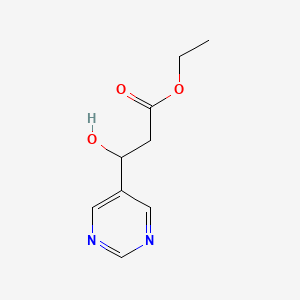




![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)
